N1,N1-diethyl-N2,4-dimethylpentane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-diethyl-N2,4-dimethylpentane-1,2-diamine dihydrochloride: is an organic compound with the molecular formula C9H22N2. It is a colorless liquid with a fishy odor and features two secondary amine functional groups. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-diethyl-N2,4-dimethylpentane-1,2-diamine dihydrochloride typically involves the reaction of N,N-dimethylethylenediamine with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: N1,N1-diethyl-N2,4-dimethylpentane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
Chemistry: In chemistry, N1,N1-diethyl-N2,4-dimethylpentane-1,2-diamine dihydrochloride is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts .
Biology: The compound is used in biological research for studying enzyme interactions and as a reagent in various biochemical assays .
Medicine: In medicine, it is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds .
Industry: Industrially, the compound is used in the production of polymers, resins, and other materials. It also finds applications in the manufacture of surfactants and corrosion inhibitors .
Mechanism of Action
The mechanism of action of N1,N1-diethyl-N2,4-dimethylpentane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved include chelation and coordination chemistry, where the compound acts as a ligand to stabilize metal centers .
Comparison with Similar Compounds
N,N-dimethylethylenediamine: Similar in structure but with different alkyl groups attached to the nitrogen atoms.
N,N-diethyl-1,4-pentanediamine: Another diamine with a different carbon chain length and substitution pattern.
Uniqueness: N1,N1-diethyl-N2,4-dimethylpentane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and coordination chemistry .
Properties
Molecular Formula |
C11H28Cl2N2 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-N,1-N-diethyl-2-N,4-dimethylpentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H26N2.2ClH/c1-6-13(7-2)9-11(12-5)8-10(3)4;;/h10-12H,6-9H2,1-5H3;2*1H |
InChI Key |
DIMYQLKTRDFZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CC(C)C)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.